molecular formula C24H31N3O3S B3863709 3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide

3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide

Cat. No. B3863709
M. Wt: 441.6 g/mol
InChI Key: DNWLHCWPWOFNRD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, and the spatial arrangement of the atoms . Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, under different conditions, and with different catalysts .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity . These properties can provide important information about the behavior of the compound in different environments.

Mechanism of Action

If the compound is a drug or biologically active molecule, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interactions with specific proteins or other biomolecules .

Safety and Hazards

This involves assessing the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

3-[3-[(3-methoxyphenyl)methylamino]-3-oxopropyl]-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S/c1-30-21-7-3-5-19(15-21)16-25-23(28)13-8-18-6-4-14-27(17-18)24(29)26-20-9-11-22(31-2)12-10-20/h3,5,7,9-12,15,18H,4,6,8,13-14,16-17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWLHCWPWOFNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCC2CCCN(C2)C(=O)NC3=CC=C(C=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide
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3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide
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3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide
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3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide
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3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide
Reactant of Route 6
3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide

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